Home > Products > Screening Compounds P123120 > N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide
N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide - 953224-37-8

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide

Catalog Number: EVT-3039176
CAS Number: 953224-37-8
Molecular Formula: C15H21N3O2
Molecular Weight: 275.352
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103)

Compound Description: ACP-103 is a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. It displays inverse agonist activity in the cell-based functional assay receptor selection and amplification technology (R-SAT). Behaviorally, ACP-103 attenuates head-twitch behavior and prepulse inhibition deficits induced by the 5-HT2A receptor agonist (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride in rats. It also reduces hyperactivity induced in mice by the N-methyl-d-aspartate receptor noncompetitive antagonist dizocilpine maleate (MK-801). ACP-103 is orally active and has demonstrated antipsychotic-like efficacy.

(2S)-4-(2,5-Difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide (MK-0731)

Compound Description: MK-0731 is a kinesin spindle protein (KSP) inhibitor developed for the treatment of taxane-refractory cancer. It exhibits improved in vivo potency and avoids hERG channel binding, limitations observed in earlier KSP inhibitors. The addition of a C2-hydroxymethyl group initially led to P-glycoprotein (Pgp) efflux, but subsequent modifications, including β-fluorination, addressed this issue.

N-{2-[(2-Dimethylaminoethyl)methylamino]-5-[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino]-4-methoxyphenyl}acrylamide dichloroacetate

Compound Description: This compound is a novel EGFR inhibitor, specifically targeting EGFR and its mutants (L858R, 1790M, and Exon19). It shows potential for treating various cancers, including ovarian, cervical, colorectal, breast, pancreatic, and others. It is particularly promising for preventing and treating non-small cell lung cancer (NSCLC) with the T790M resistance mutation.

4-(((2S,4S)-1-(4-Trifluoromethyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (36b)

Compound Description: Compound 36b is a highly potent and selective JAK1 inhibitor, exhibiting an IC50 value of 0.044 nM against JAK1. It demonstrates significant selectivity over JAK2, JAK3, and TYK2. In a bleomycin-induced fibrosis mouse model, compound 36b effectively reduced STAT3 phosphorylation, leading to improvements in body weight and reduced collagen deposition. Additionally, it possesses favorable pharmacokinetic properties, including an oral bioavailability exceeding 36%.

Methyl 5(6)-(4-methylpiperidin-1-yl)carbonylbenzimidazole-2-carbamate

Compound Description: This compound exhibits potent anthelmintic activity against various parasites, including Ancylostoma ceylanicum, Nippostrongylus brasiliensis, Syphacia obvelata, Hymenolepis nana, H. diminuta, and Cysticercus fasciolaris. It effectively eliminates these parasites in experimental animals at various dosages. Moreover, it exhibits efficacy against developing larvae of A. ceylanicum. The compound is well tolerated, with an LD50 greater than 4500 mg/kg.

Properties

CAS Number

953224-37-8

Product Name

N1-((1-methylpiperidin-4-yl)methyl)-N2-phenyloxalamide

IUPAC Name

N-[(1-methylpiperidin-4-yl)methyl]-N'-phenyloxamide

Molecular Formula

C15H21N3O2

Molecular Weight

275.352

InChI

InChI=1S/C15H21N3O2/c1-18-9-7-12(8-10-18)11-16-14(19)15(20)17-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,16,19)(H,17,20)

InChI Key

OLHCEZSYZLUXDZ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)CNC(=O)C(=O)NC2=CC=CC=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.